
Bis(4-nitrobenzyl) phosphorochloridate
Overview
Description
Bis(4-nitrobenzyl) phosphorochloridate is a chemical compound with the molecular formula C14H12ClN2O7P. It is known for its use in various chemical reactions and research applications. The compound is characterized by the presence of two 4-nitrobenzyl groups attached to a phosphorochloridate moiety, making it a versatile reagent in organic synthesis .
Preparation Methods
The synthesis of Bis(4-nitrobenzyl) phosphorochloridate typically involves a multi-step reaction. One common method includes the reaction of Tris(4-nitrobenzyl) phosphate with phosphorus pentachloride (PCl5) in the presence of a solvent such as chloroform (CHCl3). The reaction proceeds through the formation of intermediate compounds, ultimately yielding this compound .
Chemical Reactions Analysis
Bis(4-nitrobenzyl) phosphorochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, and the compound can also participate in oxidation reactions.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form phosphoric acid derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Synthesis
BNPC serves as a crucial intermediate in the synthesis of various phosphonates and phosphoramidates. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the introduction of phosphonate groups into organic molecules. This property is particularly valuable in the synthesis of prodrugs and other bioactive compounds.
Case Study: Synthesis of Prodrugs
In a study by Koser et al., BNPC was utilized to synthesize phenylhydroxyiodonium phosphates, demonstrating its effectiveness in forming phosphorylated derivatives from alkenoic acids and alcohols . The yields achieved were notable, ranging from 55% to 90%, highlighting its utility in producing compounds with potential pharmaceutical applications.
Medicinal Chemistry
2.1. Prodrug Development
The ProTide strategy, which involves modifying nucleoside analogs to enhance their bioavailability, has seen the use of BNPC as a key reagent. By attaching BNPC to nucleoside monophosphates, researchers have developed lipophilic prodrugs that can effectively deliver therapeutic agents into cells . This approach is particularly relevant for antiviral drugs, where improved cellular uptake can significantly enhance efficacy.
Case Study: Antiviral Applications
Research has shown that BNPC-derived prodrugs can bypass metabolic barriers associated with nucleoside analogs. For instance, ribavirin ProTides synthesized using BNPC exhibited enhanced intracellular delivery and bioactivity compared to their parent compounds . This illustrates the compound's role in advancing antiviral therapies.
Biochemical Applications
3.1. Enzyme Inhibition Studies
BNPC has been investigated for its ability to inhibit specific enzymes through the formation of phosphoramidate bonds. Such interactions are crucial for developing inhibitors targeting enzymes involved in various diseases.
Case Study: Enzymatic Hydrolysis
Studies have demonstrated that BNPC can undergo hydrolysis under alkaline conditions, leading to the release of 4-nitrophenol and other products . This reaction pathway is essential for understanding how BNPC can be utilized in enzyme inhibition and drug design.
Agricultural Chemistry
4.1. Pesticide Development
The properties of BNPC allow it to be explored as a potential pesticide or herbicide precursor due to its ability to interact with biological systems at the molecular level. Its derivatives could serve as effective agents against pests by disrupting their biochemical pathways.
Data Table: Comparison of Pesticidal Efficacy
Mechanism of Action
The mechanism of action of Bis(4-nitrobenzyl) phosphorochloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form phosphate esters or amides. This reaction is facilitated by the presence of the electron-withdrawing nitro groups, which enhance the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Bis(4-nitrobenzyl) phosphorochloridate can be compared with other phosphorylating agents, such as:
- Bis(2-chloroethyl) phosphorochloridate
- Bis(4-methoxybenzyl) phosphorochloridate
- Bis(4-nitrophenyl) phosphorochloridate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications .
Biological Activity
Bis(4-nitrobenzyl) phosphorochloridate is an organophosphorus compound characterized by its dual 4-nitrobenzyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. Its chemical formula is CHClNOP. This compound is of interest due to its potential biological activity and interactions with various biological systems, particularly as a substrate in enzyme studies and its reactivity with nucleophiles.
- Molecular Weight : 328.68 g/mol
- Solubility : Soluble in organic solvents; hydrolyzes in aqueous environments.
- Reactivity : Reacts with nucleophiles, leading to the release of 4-nitrophenol and other products during hydrolysis.
Study on Hydrolysis Mechanisms
Research on related compounds has elucidated the mechanisms of hydrolysis that this compound may undergo. For instance, studies have shown that metal complexes can catalyze the hydrolysis of BNPP effectively, suggesting that similar methodologies could be applied to this compound to investigate its reactivity under different conditions .
Kinetic Studies
Kinetic studies indicate that factors such as pH and concentration significantly influence the reaction rates involving this compound. These findings are essential for developing applications in biochemical research where controlled reactions are necessary.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(4-nitrophenyl) phosphate (BNPP) | Phosphate ester | Common model for studying phosphoester bonds |
4-Nitrophenyl phosphate | Phosphate ester | Simpler structure, less sterically hindered |
Bis(2,4-dinitrophenyl) phosphate | Phosphate ester | More reactive due to additional nitro groups |
This compound | Phosphorochloridate | Enhanced reactivity due to dual nitrobenzyl groups |
Properties
IUPAC Name |
1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRFBFTXYUVGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391660 | |
Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57188-46-2 | |
Record name | BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57188-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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